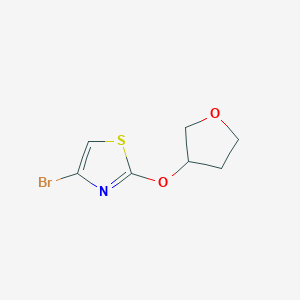
6-Bromo-2-methoxynicotinic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 6-Bromo-2-methoxynicotinic acid is C7H6BrNO3 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of 6-Bromo-2-methoxynicotinic acid is 232.03 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Drug Development
6-Bromo-2-methoxynicotinic acid: is a valuable intermediate in pharmaceutical research. Its structure is conducive to creating novel compounds with potential therapeutic effects. It’s particularly useful in synthesizing molecules that target neurological pathways, given its similarity to nicotinic acid, a compound that influences nicotinic acetylcholine receptors .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its bromine atom is a reactive site for various coupling reactions, such as Suzuki coupling, which is pivotal in constructing complex organic molecules. The methoxy group also offers options for further functionalization.
Material Science
In material science, 6-Bromo-2-methoxynicotinic acid can be used to develop new polymeric materials. Its ability to act as a monomer or a cross-linking agent can lead to materials with unique electrical or mechanical properties, potentially useful in electronics or as biomaterials.
Analytical Chemistry
The compound’s distinct spectroscopic properties make it useful in analytical chemistry. It can serve as a standard or a reagent in chromatographic methods and mass spectrometry, aiding in the identification and quantification of complex mixtures .
Biochemistry
In biochemistry, 6-Bromo-2-methoxynicotinic acid could be used to study enzyme-substrate interactions, especially those involving dehalogenases or methoxy group removal. It can help in understanding metabolic pathways and designing inhibitors or activators of specific enzymes .
Environmental Science
This compound can be studied for its environmental impact, particularly its biodegradability and potential to form byproducts during industrial processes. Understanding its behavior in the environment is crucial for developing sustainable chemical practices .
Pharmacology
Pharmacologically, 6-Bromo-2-methoxynicotinic acid can be explored for its pharmacokinetics and dynamics. It may serve as a precursor for drug candidates, and its interactions with biological membranes and proteins are of significant interest .
Chemical Engineering
In chemical engineering, the compound’s properties are important for process design and optimization. Its thermal stability and reactivity inform the conditions needed for large-scale synthesis and handling, ensuring safety and efficiency .
Safety and Hazards
The safety information available indicates that 6-Bromo-2-methoxynicotinic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
6-bromo-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPQUJFCCCPCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745148 | |
| Record name | 6-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methoxynicotinic acid | |
CAS RN |
1060806-62-3 | |
| Record name | 6-Bromo-2-methoxy-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















